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molecular formula C7H6O4 B027924 Methyl coumalate CAS No. 6018-41-3

Methyl coumalate

Cat. No. B027924
M. Wt: 154.12 g/mol
InChI Key: HHWWWZQYHPFCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360808

Procedure details

To a 500 ml 3-necked flask fitted with a magnetic stirrer bar, addition funnel, nitrogen inlet, and containing 2-oxo-2H-pyran-5-carboxylic acid methyl ester (coumalic acid methyl ester) (10.0 g, 65.0 mmol) and absolute ethanol 160 ml) was added, over 3-5 minutes at room temperature, a solution consisting of 1,2-diaminoethane (17.4 ml, 260 mmol) and abs. ethanol (50 ml). Stirring was continued for 4 hours at which time the suspension was filtered. Concentration of the flitrate gave 1-(2-aminoethyl)-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid methyl ester which was used without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8](=[O:11])O[CH:10]=1)=[O:4].[NH2:12][CH2:13][CH2:14][NH2:15]>C(O)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8](=[O:11])[N:12]([CH2:13][CH2:14][NH2:15])[CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C=1C=CC(OC1)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
NCCN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml 3-necked flask fitted with a magnetic stirrer bar, addition funnel, nitrogen inlet
ADDITION
Type
ADDITION
Details
was added, over 3-5 minutes at room temperature
Duration
4 (± 1) min
FILTRATION
Type
FILTRATION
Details
the suspension was filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1=CN(C(C=C1)=O)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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